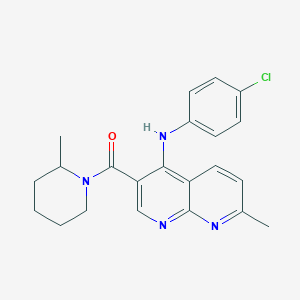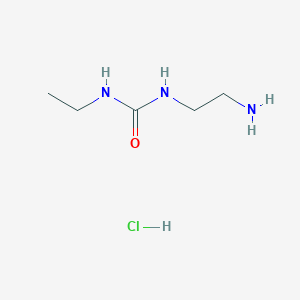
Methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains several functional groups, including a methyl ester group, an amide group, a secondary amine group, and a thiophene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene ring could be introduced via a Pd-catalyzed cross-coupling reaction . The amide group could be formed through a condensation reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of intramolecular hydrogen bonds, which could influence the compound’s conformation .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Photophysical Properties and Applications
Research has focused on the synthesis and photophysical properties of derivatives related to this compound. Kim et al. (2021) synthesized derivatives and explored their unique luminescence properties in different solvents, highlighting their potential in the development of luminescent materials. These findings open avenues for applications in optical storage, where materials exhibit controlled luminescence in response to environmental changes or stimuli (Kim et al., 2021).
Material Science and Polymer Research
In material science, Meng et al. (1996) synthesized and copolymerized nitrophenyl derivatives, including a similar compound, to study the photoinduced birefringence in polymers. This research contributes to understanding the cooperative motion of polar side groups in amorphous polymers, suggesting applications in reversible optical storage technologies and the development of novel polymeric materials with enhanced optical properties (Meng et al., 1996).
Environmental Chemistry Applications
The environmental fate and transformation of similar compounds have been studied to understand their impact and degradation in natural settings. Swain and Abbott (2013) explored the thermochemolysis of sphagnum acid derivatives in peatlands, shedding light on the redox conditions affecting these compounds' distribution and degradation. This research is crucial for environmental monitoring and understanding organic matter's role in carbon cycling and greenhouse gas emissions in peatlands (Swain & Abbott, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[(2-hydroxy-2-thiophen-2-ylpropyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGAEGKJJDLXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-hydroxy-2-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2713751.png)
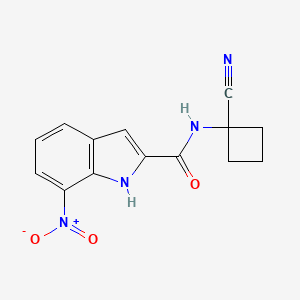


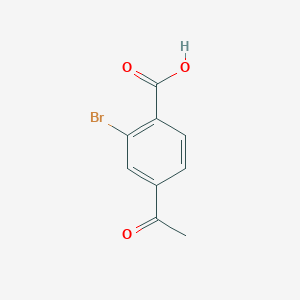
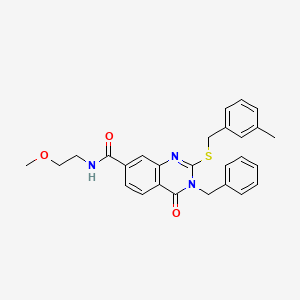
![1,7-Dimethyl-8-benzyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2713758.png)

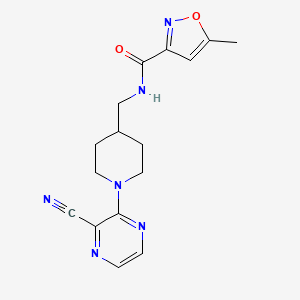
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)

